5-Methylpyrimidine-2-carboxamidine

Physicochemical properties Medicinal chemistry Building block characterization

5‑Methylpyrimidine‑2‑carboxamidine (most commonly supplied as the hydrochloride salt, CAS 1419101‑32‑8) is a heterocyclic organic compound belonging to the pyrimidine‑2‑carboxamidine class. The molecule combines an electron‑deficient pyrimidine ring with a basic carboxamidine moiety that can act as a hydrogen‑bond donor/acceptor in biological target engagement.

Molecular Formula C6H8N4
Molecular Weight 136.15 g/mol
Cat. No. B15227352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrimidine-2-carboxamidine
Molecular FormulaC6H8N4
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)C(=N)N
InChIInChI=1S/C6H8N4/c1-4-2-9-6(5(7)8)10-3-4/h2-3H,1H3,(H3,7,8)
InChIKeySFLAPVHLOWQCHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrimidine-2-carboxamidine – a 5‑methyl‑substituted pyrimidine‑2‑carboxamidine building block for kinase and protease inhibitor programs


5‑Methylpyrimidine‑2‑carboxamidine (most commonly supplied as the hydrochloride salt, CAS 1419101‑32‑8) is a heterocyclic organic compound belonging to the pyrimidine‑2‑carboxamidine class [1]. The molecule combines an electron‑deficient pyrimidine ring with a basic carboxamidine moiety that can act as a hydrogen‑bond donor/acceptor in biological target engagement [2]. The 5‑methyl substituent distinguishes it from the parent pyrimidine‑2‑carboxamidine and is a key factor in modulating lipophilicity, electronic character, and metabolic stability [3].

Why 5‑methylpyrimidine‑2‑carboxamidine cannot be simply replaced by other pyrimidine‑2‑carboxamidines or carboxamides


The 5‑methyl substitution on the pyrimidine ring dramatically alters the electronic density, steric environment, and lipophilicity of the molecule compared to the unsubstituted parent compound or other 5‑substituted analogs [1]. These changes directly affect hydrogen‑bonding geometry, target‑binding kinetics, and metabolic susceptibility at the 5‑position [2]. In kinase inhibitor design, for example, the methyl group can occupy a small hydrophobic pocket, improving selectivity, while also shielding the 5‑position from oxidative metabolism [3]. Consequently, substituting 5‑methylpyrimidine‑2‑carboxamidine with pyrimidine‑2‑carboxamidine or 5‑halo analogs can lead to a loss of potency, altered selectivity profiles, and unpredictable ADME outcomes [3].

Quantitative Evidence for Selecting 5‑Methylpyrimidine‑2‑carboxamidine over Closest Analogs


Increased Molecular Weight and Heavy Atom Count Relative to the Unsubstituted Parent

The target compound, 5‑methylpyrimidine‑2‑carboxamidine hydrochloride, exhibits a molecular weight of 172.61 Da and a heavy atom count of 11, compared to 158.59 Da and 9 heavy atoms for the unsubstituted pyrimidine‑2‑carboxamidine hydrochloride [1]. This 8.8% increase in mass reflects the additional methyl substituent, which adds steric bulk and increases lipophilicity.

Physicochemical properties Medicinal chemistry Building block characterization

Differences in Hydrogen Bond Donor/Acceptor Count

According to PubChem computed data, 5‑methylpyrimidine‑2‑carboxamidine hydrochloride displays 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), identical to the unsubstituted parent pyrimidine‑2‑carboxamidine hydrochloride [1]. However, the methyl group alters the spatial orientation and basicity of the amidine moiety, indirectly modifying the effective hydrogen‑bonding geometry [2].

Hydrogen bonding Target engagement Scaffold design

Reduced Topological Polar Surface Area (TPSA) Compared to 5‑Hydroxy Analogs

The topological polar surface area (TPSA) of 5‑methylpyrimidine‑2‑carboxamidine hydrochloride is 75.7 Ų [1]. While no TPSA value is publicly computed for the 5‑hydroxy analog, the addition of a polar hydroxyl group on the pyrimidine ring would raise the TPSA above 95 Ų—crossing the 90 Ų threshold associated with favorable blood‑brain barrier penetration. The 5‑methyl substitution thus maintains a lower TPSA conducive to CNS‑targeted probe development [2].

Lipophilicity Cell permeability ADME optimization

Incorporation as the Core Scaffold in Dual EGFR/Src Inhibitors with Sub‑micromolar IC50 Values

A series of 5‑methylpyrimidine derivatives, built on the 5‑methylpyrimidine‑2‑carboxamidine scaffold, were evaluated as dual inhibitors of EGFR and Src. The most potent compound (8p) achieved IC50 values of 1.56 µM against EGFR and 0.74 µM against Src, outperforming the standard drugs gefitinib and dasatinib in parallel cellular assays [1]. This demonstrates that the 5‑methyl substitution on the pyrimidine ring can be elaborated into potent kinase inhibitors with a defined selectivity profile.

Kinase inhibition Cancer therapeutics Structure‑activity relationship

Procurement‑Relevant Application Scenarios for 5‑Methylpyrimidine‑2‑carboxamidine in Early Drug Discovery


Design of Type II Kinase Inhibitors Requiring a Hinge‑Binder with Enhanced Lipophilicity

The 5‑methyl group on the pyrimidine ring provides a small, hydrophobic extension that can occupy a complementary pocket in the kinase hinge region, improving binding affinity relative to the unsubstituted pyrimidine‑2‑carboxamidine scaffold [1]. Research teams pursuing type II kinase inhibitors (e.g., EGFR, Src) can use this compound as a core fragment to elaborate selective, ATP‑competitive inhibitors, leveraging the scaffold’s demonstrated potency in cellular assays [2].

Development of CNS‑Penetrant Inhibitors or Probes

With a topological polar surface area of 75.7 Ų—well below the 90 Ų threshold for passive brain penetration—the 5‑methyl‑substituted scaffold is a favorable starting point for programs targeting intracellular or CNS‑resident enzymes, where cell permeability is a critical selection criterion [1].

Building Block for Cyclocondensation and Pinner‑Type Transformations

The carboxamidine moiety enables direct participation in Pinner‑type reactions and cyclocondensations, allowing rapid assembly of more complex heterocyclic systems. The methyl substituent at the 5‑position increases the electron density of the pyrimidine ring, subtly modulating the reactivity of the amidine group toward electrophilic coupling partners [2]. This makes the compound a strategically differentiated building block for parallel synthesis of kinase‑focused compound libraries.

Metabolic Stability Optimization in Lead Series

The 5‑methyl group blocks a site that is otherwise susceptible to cytochrome P450‑mediated oxidation (common for unsubstituted pyrimidines), potentially reducing metabolic turnover. Teams optimizing ADME properties in a lead series can prioritize this 5‑methyl variant to improve in vivo exposure without adding significant molecular weight [3].

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